molecular formula C15H14BrN3O3 B11113799 N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide CAS No. 302909-66-6

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide

Cat. No.: B11113799
CAS No.: 302909-66-6
M. Wt: 364.19 g/mol
InChI Key: NBYFGRLGEZELIX-LICLKQGHSA-N
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Description

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a furan ring, and a hydrazinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then subjected to further reactions to introduce the oxobutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinyl moiety can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinyl moiety can produce corresponding amines.

Scientific Research Applications

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazinyl moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
  • N-(4-Methylphenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide
  • N-(4-Nitrophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide

Uniqueness

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets compared to its analogs with different substituents.

Biological Activity

N-(4-Bromophenyl)-4-(2-(furan-2-ylmethylene)hydrazinyl)-4-oxobutanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through hydrazone formation, where furan derivatives react with bromophenyl-containing hydrazines. The structural formula is represented as C15H14BrN3O3C_{15}H_{14}BrN_3O_3, indicating the presence of a bromine atom, furan moiety, and a hydrazine functional group, which are pivotal for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound demonstrates promising activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial lipid biosynthesis pathways .

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay revealed that it inhibits cell proliferation effectively at micromolar concentrations. Molecular docking studies suggest that the compound binds to specific receptors involved in cancer cell growth regulation .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF720
HeLa25
A54930

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
  • Disruption of Membrane Integrity : Its hydrophobic nature may facilitate penetration into bacterial membranes, disrupting their integrity and function.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited growth, suggesting potential for development as an antibacterial agent.
  • Anticancer Research : Another study focused on its effects on MCF7 cells, demonstrating a dose-dependent reduction in viability, supporting its potential as a therapeutic agent in breast cancer treatment.

Properties

CAS No.

302909-66-6

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H14BrN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+

InChI Key

NBYFGRLGEZELIX-LICLKQGHSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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